molecular formula C22H17N5O3 B3887435 3-(naphthalen-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(naphthalen-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887435
M. Wt: 399.4 g/mol
InChI Key: LATLRTUTBOBCEN-UCQKPKSFSA-N
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Description

3-(naphthalen-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a naphthalene ring, a pyrazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Attachment of the naphthalene ring: This step involves the coupling of the pyrazole derivative with a naphthalene derivative under suitable conditions.

    Introduction of the nitrophenyl group: This is usually done through a condensation reaction with a nitrobenzaldehyde derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the pyrazole and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(naphthalen-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound is explored for its potential use in organic electronics and photonics.

    Biological Research: It is used as a probe to study various biological processes due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(naphthalen-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammation and cancer pathways.

    Pathways Involved: It may inhibit specific signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl trifluoromethanesulfonate
  • Naphthalen-2-yl 3,5-dinitrobenzoate

Uniqueness

3-(naphthalen-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a naphthalene ring, a pyrazole ring, and a nitrophenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c1-14(15-8-10-19(11-9-15)27(29)30)23-26-22(28)21-13-20(24-25-21)18-7-6-16-4-2-3-5-17(16)12-18/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATLRTUTBOBCEN-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(naphthalen-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(naphthalen-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
3-(naphthalen-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-(naphthalen-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-(naphthalen-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-(naphthalen-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

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